COPPER(II) FLUORIDE DIHYDRATE

Overview

Description

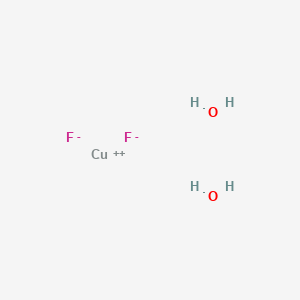

COPPER(II) FLUORIDE DIHYDRATE (CuF₂·2H₂O) is an inorganic compound that appears as a blue crystalline powder. It is a hydrated form of copper(II) fluoride and is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

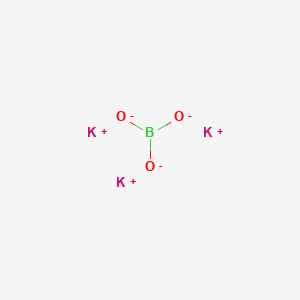

Cupric fluoride dihydrate, also known as copper difluoride dihydrate, is an inorganic compound with the chemical formula CuF2·2H2O. It is a white, ionic, crystalline, hygroscopic salt when anhydrous and appears blue when hydrated .

Target of Action

Copper compounds like cupric chloride have been found to interact with proteins such as vitamin k-dependent protein c and cystatin-b .

Mode of Action

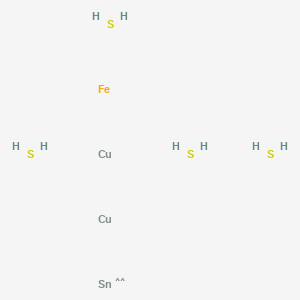

It is known that each copper ion in the compound has four neighboring fluoride ions at 193 Å separation and two further away at 227 Å . This distorted octahedral [4+2] coordination is a consequence of the Jahn–Teller effect in d9 copper (II) .

Biochemical Pathways

Copper compounds are known to interact with glutathione s-transferases, which play a crucial role in cellular detoxification .

Pharmacokinetics

Copper compounds like cupric chloride have been found to have a mean absorption of 57 percent following oral administration .

Result of Action

Copper compounds are known to be essential nutrients, serving as a cofactor for several enzymes and proteins .

Action Environment

Cupric fluoride dihydrate can act as an intermediate in the green synthesis of fluoroaromatics. It can be used to make fluorinated aromatic hydrocarbons by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures above 450 °C (842 °F) . Environmental factors such as temperature and the presence of oxygen can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Copper, the primary component of cupric fluoride dihydrate, is an essential element in cells and can act as either a recipient or a donor of electrons, participating in various reactions . Copper ions readily form complexes with biomolecules containing amino acid residues . Copper ions are sequestrated by several proteins, including Aβ, Tau, α-synuclein, Huntington, mutant SOD1, and Prion, and they tend to accumulate in several inclusion bodies .

Cellular Effects

Copper, as found in cupric fluoride dihydrate, plays a crucial role in cellular function. An excess of copper ions in cells can generate free radicals and increase oxidative stress . Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper imbalances, either overload or deficiency, have been associated with many diseases, including anemia, neutropenia, and thrombocytopenia, as well as tumor development and cancer .

Molecular Mechanism

Copper, the primary component of cupric fluoride dihydrate, is involved in several molecular mechanisms. Copper ions can act as either a recipient or a donor of electrons . Copper ions readily form complexes with biomolecules containing amino acid residues . Copper metabolism must be tightly controlled in order to achieve homeostasis and avoid disorders .

Temporal Effects in Laboratory Settings

The crystal structure of cupric fluoride dihydrate has been studied at different temperatures . As compared with the crystal at 298°K, the long Cu–F axial bonds of the distorted octahedron around the Cu 2+ ion are reduced in length from 2.465±6 to 2.391±4 A .

Dosage Effects in Animal Models

Copper homeostasis is tightly regulated in mammals, and copper imbalances, either overload or deficiency, have been associated with many diseases .

Metabolic Pathways

Copper, the primary component of cupric fluoride dihydrate, is involved in several metabolic pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Transport and Distribution

Copper, the primary component of cupric fluoride dihydrate, is transported and distributed within cells and tissues in a highly regulated manner . Mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu + from enterocytes into the blood .

Subcellular Localization

While specific studies on the subcellular localization of cupric fluoride dihydrate are not available, copper, its primary component, has been studied extensively. Copper is used by essential metabolic enzymes for their activity. These enzymes are located in various intracellular compartments and outside cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: COPPER(II) FLUORIDE DIHYDRATE can be synthesized through several methods:

Direct Fluorination: Copper metal reacts with fluorine gas at elevated temperatures (around 400°C) to form copper(II) fluoride, which can then be hydrated to obtain the dihydrate form.

Reaction with Hydrofluoric Acid: Copper oxide or copper carbonate can be dissolved in hydrofluoric acid to form copper(II) fluoride, which is then hydrated to produce the dihydrate form.

Industrial Production Methods: Industrial production of copper difluoride, dihydrate typically involves the reaction of copper salts with hydrofluoric acid under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

COPPER(II) FLUORIDE DIHYDRATE undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Copper(II) fluoride can act as an oxidizing agent, converting iodide ions to molecular iodine while being reduced to copper(I) fluoride.

Substitution Reactions: It can react with aromatic hydrocarbons in the presence of oxygen at high temperatures to form fluorinated aromatic compounds.

Common Reagents and Conditions:

Oxidizing Agents: Iodide ions, oxygen.

Reaction Conditions: Elevated temperatures (above 450°C) for fluorination reactions.

Major Products:

Fluorinated Aromatic Compounds: Formed through reactions with aromatic hydrocarbons.

Copper(I) Fluoride: Formed as a reduction product in oxidation-reduction reactions.

Scientific Research Applications

COPPER(II) FLUORIDE DIHYDRATE has several applications in scientific research:

Comparison with Similar Compounds

COPPER(II) FLUORIDE DIHYDRATE can be compared with other similar compounds such as:

Copper(II) Chloride (CuCl₂): Similar in structure but contains chloride ions instead of fluoride ions.

Copper(II) Bromide (CuBr₂): Contains bromide ions and exhibits different reactivity compared to copper difluoride.

Silver(II) Fluoride (AgF₂): Another metal fluoride with different chemical properties and applications.

Uniqueness: this compound is unique due to its high oxidizing power and ability to fluorinate aromatic compounds at high temperatures, making it valuable in organic synthesis and industrial applications .

Properties

IUPAC Name |

copper;difluoride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRICEWDSISGPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[F-].[F-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuF2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158788 | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-88-1 | |

| Record name | Cupric fluoride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC FLUORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A38PC42E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.